1,2-Benzisoxazole-3-acetamide

Descripción

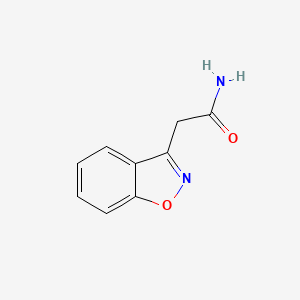

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWHBKLGGZHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314559 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-68-6 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1,2 Benzisoxazole 3 Acetamide Derivatives

Established Synthetic Routes for the 1,2-Benzisoxazole (B1199462) Nucleus

The construction of the 1,2-benzisoxazole core is a fundamental step and can be achieved through several reliable methods. chim.it Traditional approaches typically focus on the formation of the five-membered isoxazole (B147169) ring fused to the benzene (B151609) ring. chim.it

Base-Catalyzed Cyclization of o-Hydroxy Ketoximes

A prevalent and efficient method for synthesizing the 1,2-benzisoxazole nucleus is the base-catalyzed intramolecular cyclization of o-hydroxy ketoximes. e-journals.in This reaction involves the deprotonation of the hydroxyl group of an o-hydroxyaryl ketoxime by a base, forming a phenoxide ion. e-journals.in The resulting phenoxide then acts as a nucleophile, attacking the nitrogen atom of the oxime group, leading to the closure of the isoxazole ring and the elimination of a water molecule. e-journals.inthieme-connect.de

The general scheme for this reaction starts with the synthesis of 2'-hydroxy ketoximes from corresponding o-hydroxy acetophenones, propiophenones, or benzophenones by reacting them with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide. e-journals.in The subsequent cyclization is often achieved by treating the ketoxime with a dehydrating agent or by forming an acetate (B1210297) derivative which then cyclizes. e-journals.in Various bases can be employed for this cyclization, and the choice of base and reaction conditions can influence the yield and purity of the resulting 1,2-benzisoxazole derivative. researchgate.net

| Starting Material | Reagents | Product | Reference |

| o-Hydroxyaryl ketoximes | Base (e.g., NaOH, Pyridine) | 1,2-Benzisoxazole derivatives | e-journals.inthieme-connect.de |

| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide | Hydroxylamine hydrochloride, Pyridine | N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (via oxime intermediate) | mdpi.com |

Posner Ring Transformation of 4-Hydroxycoumarins

Another significant route to the 1,2-benzisoxazole core involves the Posner ring transformation of 4-hydroxycoumarins. e-journals.intandfonline.com This reaction provides a direct pathway to 1,2-benzisoxazole-3-acetic acid, a key precursor for the target acetamide (B32628). tandfonline.com The reaction is typically carried out by treating a 4-hydroxycoumarin (B602359) with hydroxylamine in the presence of a base. google.comwipo.int

The mechanism of the Posner reaction involves the nucleophilic attack of hydroxylamine on the coumarin (B35378) ring, leading to ring opening and subsequent rearrangement and cyclization to form the 1,2-benzisoxazole-3-acetic acid. tandfonline.comresearchgate.net This method is particularly valuable as it directly installs the acetic acid side chain at the 3-position of the benzisoxazole ring. researchgate.net

Synthesis of 1,2-Benzisoxazole-3-acetic Acid and its Precursors

The process generally involves reacting 4-hydroxycoumarin with hydroxylamine hydrochloride in a suitable solvent like methanol, often in the presence of a base such as sodium acetate. sphinxsai.com The reaction mixture is typically heated to reflux to drive the transformation. sphinxsai.com After the reaction is complete, the product, 1,2-benzisoxazole-3-acetic acid, can be isolated by acidification of the reaction mixture. sphinxsai.com

| Starting Material | Reagents | Product | Reference |

| 4-Hydroxycoumarin | Hydroxylamine, Base | 1,2-Benzisoxazole-3-acetic acid | google.comwipo.int |

| 4-Hydroxycoumarin | Hydroxylamine hydrochloride, Sodium acetate, Methanol | 1,2-Benzisoxazole-3-acetic acid | sphinxsai.com |

Amidation Reactions for Acetamide Moiety Introduction

Once 1,2-benzisoxazole-3-acetic acid is obtained, the next step is the introduction of the acetamide moiety through an amidation reaction. e-journals.in This involves coupling the carboxylic acid with an appropriate amine.

A common method for this transformation is the use of a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. tandfonline.com Reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide or 2-fluoro-1-methyl-pyridinium p-toluenesulfonate have been successfully employed for the condensation of 1,2-benzisoxazole-3-acetic acids with various amines, leading to the formation of N-substituted 1,2-benzisoxazole-3-acetamides in good yields. tandfonline.com The choice of amine determines the final substituent on the nitrogen atom of the acetamide group. For instance, reaction with α,α-dimethylbenzylamine yields N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamide. tandfonline.com

Derivatization Strategies for 1,2-Benzisoxazole-3-acetamide

Further functionalization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. chim.itnih.govontosight.ai These derivatizations can occur at various positions on the benzisoxazole ring or the acetamide side chain. tandfonline.comsphinxsai.com

Introduction of Substituents on the Benzisoxazole Ring (e.g., Halogenation)

The introduction of substituents, particularly halogens, onto the benzisoxazole ring can significantly influence the properties of the final compound. chim.it Halogenation can be achieved on the 1,2-benzisoxazole-3-acetic acid precursor or on the final acetamide product.

For example, the α-position of the acetamide side chain can be halogenated. e-journals.in Treatment of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides with n-butyllithium generates an anion, which can then be reacted with a halogenating agent like bromine (Br₂) or N-chlorosuccinimide (NCS) to yield the corresponding α-halo or α,α-dihalo derivatives. e-journals.intandfonline.com Furthermore, direct halogenation of the benzene ring of the 1,2-benzisoxazole nucleus is also a viable strategy to introduce substituents at specific positions, thereby modifying the electronic and steric properties of the molecule. chim.it

| Starting Material | Reagents | Product | Reference |

| N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamide | 1. n-Butyllithium 2. Br₂ or NCS | N-α,α-dimethylbenzyl-2-halo-1,2-benzisoxazol-3-yl acetamide | e-journals.intandfonline.com |

Modifications at the Acetamide Nitrogen and Alpha-Carbon

The core structure of this compound lends itself to various synthetic alterations, particularly at the acetamide nitrogen and the adjacent alpha-carbon. These modifications are instrumental in tuning the molecule's properties.

Nitrogen Atom Modifications:

The synthesis of N-substituted this compound derivatives is a common strategy. This is typically achieved by reacting 1,2-benzisoxazole-3-acetic acid with a diverse range of primary or secondary amines. ontosight.ai The use of a coupling agent is often essential to facilitate this amide bond formation. ontosight.aiontosight.ai For instance, the synthesis of N-methylbenzyl-1,2-benzisoxazole-3-acetamides involves the reaction of 1,2-benzisoxazole-3-acetic acid with 2,2-dimethyl benzylamine. e-journals.in This approach allows for the introduction of various functionalities, such as the N-(1-methyl-1-phenylethyl) group, onto the acetamide nitrogen. ontosight.ai

Alpha-Carbon Modifications:

The alpha-carbon of the acetamide side chain is another key position for synthetic modification. Alkylation at this position can introduce new substituents, further diversifying the chemical space of these derivatives. For example, after the initial formation of the N-substituted acetamide, the α-methylene carbon can be further alkylated using an alkyl halide. e-journals.in This has been demonstrated in the synthesis of N-α,α-dimethylbenzyl-2-methyl-(1,2-benzisoxazol-3-yl)acetamide. e-journals.in Bromination at the alpha-carbon is also a reported modification, leading to compounds like N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide. oup.comtandfonline.com

A summary of representative modifications is presented below:

| Modification Site | Reagents/Conditions | Resulting Moiety | Reference |

| Acetamide Nitrogen | Various amines, coupling agent | N-substituted acetamide | ontosight.ai |

| Alpha-Carbon | Alkyl halide | α-alkyl acetamide | e-journals.in |

| Alpha-Carbon | Bromine | α-bromo acetamide | oup.comtandfonline.com |

Glycine (B1666218) Spacer Integration in this compound Derivatives

The incorporation of a glycine spacer into the acetamide side chain of 1,2-benzisoxazole derivatives has been explored as a strategy to modulate their biological activity. researchgate.net This modification extends the side chain and can influence how the molecule interacts with biological targets.

The synthesis of these glycine-integrated derivatives typically involves coupling 1,2-benzisoxazol-3-acetic acid with a glycine ester, followed by further functionalization. Research has shown that the introduction of this additional glycine fragment can impact the molecule's inhibitory activity against certain enzymes. researchgate.net For example, a series of benzisoxazole acetamide derivatives, both with and without a glycine spacer, were synthesized and evaluated for their dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. researchgate.net Interestingly, in this particular study, compounds without the glycine spacer exhibited better anticancer activity against A549 and MCF7 cell lines compared to their counterparts with the glycine spacer. researchgate.net

Novel Synthetic Approaches and Future Directions in this compound Synthesis

The synthesis of the 1,2-benzisoxazole core and its derivatives is an active area of research, with ongoing efforts to develop more efficient and versatile methods. chim.it Traditional methods often rely on the cyclization of o-hydroxyaryl oximes. e-journals.inchim.it However, novel approaches are continuously being explored to access a wider range of functionalized derivatives.

Novel Synthetic Strategies:

One notable method for preparing the precursor, 1,2-benzisoxazol-3-acetic acid, involves a Posner ring transformation of 4-hydroxycoumarin. researchgate.netmdpi.com This approach provides a key intermediate for the subsequent synthesis of various acetamide derivatives. researchgate.net Another innovative strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This has been used to attach a 1,2,3-triazole moiety to the third position of the 1,2-benzisoxazole ring system, demonstrating the potential for creating complex heterocyclic hybrids. nih.gov

Furthermore, the development of one-pot synthesis methods is a significant advancement. For instance, a convenient one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives has been reported, which involves the in-situ intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate. e-journals.in

Future Directions:

The future of this compound synthesis will likely focus on several key areas:

Development of more efficient and environmentally friendly synthetic methods: This includes the use of microwave-assisted synthesis and the exploration of novel catalysts. researchgate.net

Expansion of chemical diversity: The design and synthesis of new derivatives with unique substitution patterns will continue to be a major focus. This will involve exploring a wider range of building blocks and reaction types. researchgate.net

Polypharmacology: The inherent ability of the 1,2-benzisoxazole scaffold to interact with multiple biological targets suggests that future synthetic efforts may be directed towards creating compounds with tailored polypharmacological profiles. nih.gov

Chemoenzymatic processes: The use of enzymes in the synthesis of chiral derivatives is a promising future direction, offering high enantioselectivity. google.com

The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new this compound derivatives with potentially valuable applications.

Pharmacological and Biological Activities of 1,2 Benzisoxazole 3 Acetamide Derivatives

Central Nervous System (CNS) Activities

Derivatives of 1,2-benzisoxazole-3-acetamide have demonstrated a broad spectrum of activities within the central nervous system. nih.gov These compounds have been investigated for their potential in treating a variety of neurological and psychiatric disorders. The versatility of this chemical scaffold allows for modifications that can fine-tune its interaction with various CNS targets.

Anticonvulsant and Antiepileptic Research

A notable derivative, zonisamide (B549257) (1,2-benzisoxazole-3-methanesulfonamide), has been developed as an anticonvulsant medication. nih.govumich.edu Research into 3-substituted 1,2-benzisoxazole (B1199462) derivatives has revealed that specific structural modifications can lead to potent anticonvulsant effects. For instance, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has yielded compounds with marked anticonvulsant activity in animal models. nih.gov One such compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole (AD-810), has shown efficacy against maximal electroshock seizures in various animal models, suggesting a pharmacological profile similar to established antiepileptic drugs. researchgate.net

Studies have shown that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can increase both anticonvulsant activity and neurotoxicity. nih.gov In a pilot study involving patients with refractory partial seizures, zonisamide was found to reduce seizure frequency in most participants. nih.govumich.edu The anticonvulsant properties of zonisamide were initially identified through extensive screening of numerous 3-substituted 1,2-benzisoxazole compounds. umich.edu

| Derivative | Animal Model | Observed Effect |

| Zonisamide | Adult humans with refractory partial seizures | Reduction in seizure frequency nih.govumich.edu |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole (AD-810) | Mice, rats, rabbits, dogs | Suppression of maximal electroshock seizures researchgate.net |

| 5-Halogenated 3-(sulfamoylmethyl)-1,2-benzisoxazole | Mice | Increased anticonvulsant activity and neurotoxicity nih.gov |

Antipsychotic and Neuroleptic Potential

The 1,2-benzisoxazole core is a key structural feature of several atypical antipsychotic drugs, including risperidone (B510), paliperidone, and iloperidone. nih.govijpsr.info These drugs typically incorporate a 3-(piperidin-4-yl)-1,2-benzisoxazole moiety and are known to act as potent antagonists of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors. ijpsr.info The synthesis and evaluation of new 3-substituted 1,2-benzisoxazole derivatives have shown that these compounds can exhibit interesting neuroleptic activity. nih.gov While some newer derivatives have demonstrated neuroleptic potential in pharmacological CNS tests, their activity has been reported as inferior to that of established antipsychotics like haloperidol (B65202) and chlorpromazine. nih.gov

The therapeutic action of benzisoxazole-derived antipsychotics is largely attributed to their ability to block D2 receptors in the mesolimbic pathway. ijpsr.info This antagonism is a cornerstone of their efficacy in treating psychotic disorders. The development of these agents highlights the importance of the 1,2-benzisoxazole structure in designing new antipsychotic medications. nih.gov

Anxiolytic and Antidepressant Effects

Research into the broader CNS effects of 1,2-benzisoxazole derivatives has extended to their potential as anxiolytic and antidepressant agents. While direct studies on this compound derivatives in this area are emerging, related heterocyclic compounds have shown promise. For example, studies on benzimidazole (B57391) derivatives, which share some structural similarities, have demonstrated antidepressant-like activities in animal models such as the tail-suspension test and modified forced swimming tests. eurekaselect.com These findings suggest that the antidepressant effects may be linked to the serotonergic system. eurekaselect.com Similarly, derivatives of 1,2,3-triazolo-1,4-benzodiazepines have shown antidepressant properties in preclinical screening. nuph.edu.ua The exploration of heterocyclic compounds for mood disorders provides a rationale for investigating the anxiolytic and antidepressant potential of this compound derivatives.

Neuroprotective Actions in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

The potential neuroprotective effects of 1,2-benzisoxazole derivatives are an active area of investigation. Zonisamide, initially developed as an anticonvulsant, has also been explored for its therapeutic potential in Parkinson's disease. nih.gov The neuroprotective properties of related heterocyclic compounds, such as benzimidazole derivatives, have been attributed to their ability to attenuate neuroinflammation and oxidative stress. nih.govnih.gov In models of ethanol-induced neurodegeneration, certain benzimidazole acetamide (B32628) derivatives have been shown to ameliorate oxidative stress and neuroinflammation. nih.govnih.gov These compounds have been observed to reduce the expression of pro-inflammatory markers like TNF-α, NF-κB, and COX2. nih.gov The multifaceted nature of the benzimidazole nucleus, with its affinity for several receptors involved in neurodegeneration, suggests that it could act as a multi-target neuroprotectant. nih.govnih.gov This provides a basis for exploring similar neuroprotective strategies with this compound derivatives.

Modulation of Neurotransmitter Release and Synaptic Plasticity

The CNS effects of 1,2-benzisoxazole derivatives are intrinsically linked to their ability to modulate neurotransmitter systems. Dopamine, for instance, plays a crucial role in modulating the release of both GABAergic and glutamatergic neurotransmitters at striatal synapses. nih.gov The therapeutic effects of compounds acting on the CNS are often mediated by their influence on synaptic transmission and plasticity. The release of neurotransmitters is a fundamental process in neuronal communication, and its modulation can have profound effects on brain function. vu.nl While specific studies detailing the direct effects of this compound on neurotransmitter release and synaptic plasticity are areas of ongoing research, the known interactions of its derivatives with key neurotransmitter receptors suggest a significant potential for such modulation.

Serotonergic and Dopaminergic Receptor Affinity

The affinity of 1,2-benzisoxazole derivatives for serotonergic and dopaminergic receptors is a key determinant of their pharmacological profiles, particularly for their antipsychotic actions. ijpsr.info Atypical antipsychotics based on the 1,2-benzisoxazole structure, such as risperidone and iloperidone, are potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors. ijpsr.info The dopaminergic system is a major neurotransmitter system in the CNS, with dopamine receptors being divided into D1-like and D2-like families. nih.gov Many antipsychotic drugs target D2 receptors. nih.gov Furthermore, some dopamine receptor ligands also exhibit affinity for serotonin receptors. nih.gov The ratio of D2 to 5-HT2A receptor antagonism is believed to be a contributing factor to the "atypical" profile of these drugs, which includes a lower incidence of certain side effects compared to older antipsychotics. ijpsr.info Benzisoxazole-derived atypical antipsychotics generally have a low affinity for muscarinic receptors. ijpsr.info

| Compound Class | Target Receptors | Pharmacological Action |

| Atypical Antipsychotics (e.g., Risperidone, Iloperidone) | Dopamine D2, Serotonin 5-HT2A | Antagonist ijpsr.info |

| Investigational Neuroleptics | Dopamine D2 | Antagonist nih.gov |

Anti-inflammatory and Immunomodulatory Activities of this compound Derivatives

Derivatives of 1,2-benzisoxazole have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. researchgate.net These compounds have been investigated for their ability to interfere with various inflammatory pathways, showing promise in the treatment of inflammatory conditions such as arthritis. nih.gov Their therapeutic effects are often attributed to the inhibition of key enzymes and mediators involved in the inflammatory cascade. nih.gov

Inhibition of Inflammatory Pathways

The anti-inflammatory activity of compounds related to this compound is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. archivepp.comgalaxypub.co COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators. nih.gov Selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory drugs as it is primarily involved in the pathological processes of inflammation, while COX-1 is associated with the maintenance of normal physiological functions. archivepp.comgalaxypub.co

In addition to COX inhibition, other mechanisms may contribute to the anti-inflammatory effects of these derivatives. Phospholipase A2 (PLA2) is another crucial enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from cell membranes. nih.gov By targeting PLA2, these compounds can further reduce the production of prostaglandins and other inflammatory eicosanoids. nih.gov Furthermore, some derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as nuclear factor-kappa B (NF-κB1), a key transcription factor that regulates the expression of numerous inflammatory genes. nih.gov

Potential in Arthritis Treatment

The anti-inflammatory properties of acetamide derivatives of related heterocyclic systems have been explored in preclinical models of arthritis. nih.gov In studies using complete Freund's adjuvant (CFA)-induced inflammatory arthritis in rats, newly synthesized acetamide derivatives of 2-aminobenzimidazole (B67599) demonstrated potent anti-arthritic effects. nih.gov These compounds were found to reduce paw edema in a dose-dependent manner. nih.gov

Histopathological, hematological, and radiographic analyses in these studies revealed that the treated groups showed a significant reduction in the progression of inflammatory arthritis. nih.gov The underlying mechanism for this therapeutic effect is believed to be the suppression of pro-inflammatory mediators. nih.gov Specifically, these compounds have been shown to downregulate the expression of TNF-α, IL-1β, and matrix metalloproteinase-1 (MMP1), all of which play critical roles in the pathogenesis of rheumatoid arthritis by promoting inflammation and joint destruction. nih.gov

CCR3 Selective Antagonism of Related Compounds

The chemokine receptor CCR3 is a key player in the recruitment of eosinophils, a type of white blood cell implicated in allergic inflammation and certain autoimmune diseases. mdpi.comyork.ac.uk Consequently, antagonists of the CCR3 receptor are of significant interest for their potential immunomodulatory and anti-inflammatory effects. york.ac.ukalzdiscovery.org

Research into carboxamide derivatives has led to the discovery of potent and selective CCR3 receptor antagonists. nih.gov For instance, 2-(benzothiazolethio)acetamide derivatives have been identified as having binding affinities for the human CCR3 receptor. nih.gov Through structural modifications, a derivative was developed that exhibited an 820-fold selectivity for CCR3 over the related CCR1 receptor. nih.gov This compound demonstrated potent functional antagonism by inhibiting eotaxin- and RANTES-induced calcium influx in eosinophils, highlighting its potential to modulate inflammatory responses driven by these cells. nih.gov The activation of CCR3 triggers several downstream signaling pathways, including MAPK-p38-ERK1/2 and PI3K/Akt, which are involved in the activation and migration of immune cells. alzdiscovery.org

Antimicrobial Activities of this compound Derivatives

The 1,2-benzisoxazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this heterocyclic system have been shown to possess a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. researchgate.netnih.gov

Antibacterial Efficacy

Derivatives of 1,2-benzisoxazole and related acetamide compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, 3,6-dihydroxy-1,2-benzisoxazole has been identified as a potent antibiotic against multidrug-resistant Acinetobacter baumannii. nih.gov Synthetic derivatives of this compound also showed significant antimicrobial activity against multidrug-resistant strains of Escherichia coli. nih.gov

In a study on novel benzimidazole-N-phenyl acetamides, several compounds exhibited high potency against a panel of bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. indexcopernicus.com Another study on benzimidazole-based acetamide derivatives found several compounds to be promising antibacterial agents against Pseudomonas aeruginosa, with MIC values of 125 μg/mL. researchgate.net

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Gram-positive and Gram-negative strains | 6.25–12.5 | indexcopernicus.com |

| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | researchgate.net |

| Synthetic derivative of 3,6-dihydroxy-1,2-benzisoxazole | Escherichia coli MDR strains | 0.31-0.63 | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, 1,2-benzisoxazole derivatives and related compounds have been evaluated for their antifungal activity. nih.gov Studies have shown that some of these compounds possess potent activity against various fungal pathogens, including yeasts and dermatophytes. nih.gov For instance, certain 1,2-benzisothiazolin-3-ones, which are structurally related to 1,2-benzisoxazoles, were found to be among the most active antifungal substances in a comparative study. nih.gov

In a study of benzimidazole-based acetamide derivatives, several compounds were identified as potent antifungal agents against Candida krusei, with MIC values of 125 μg/mL. researchgate.net Some of these compounds also showed significant inhibitory activity against Fusarium solani at the same concentration. researchgate.net Another study on benzimidazole derivatives reported that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the best antifungal activities against various species of Candida, Aspergillus, and dermatophytes. nih.gov

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-based acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 | researchgate.net |

| Benzimidazole-based acetamides (2s, 2u) | Fusarium solani | 125 | researchgate.net |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Candida, Aspergillus, and dermatophytes | Not specified | nih.gov |

Anticancer and Antiproliferative Activities

Derivatives of 1,2-benzisoxazole have been identified as promising candidates in the development of new anticancer agents. researchgate.netnih.gov The modification of the acetamide side chain and substitutions on the benzisoxazole ring have led to the synthesis of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.nettandfonline.com

Research has demonstrated the cytotoxic potential of this compound derivatives against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. tandfonline.comingentaconnect.com A study involving a series of synthesized benzisoxazole acetamide derivatives, with and without a glycine (B1666218) spacer, evaluated their anticancer activity using an MTT assay. researchgate.nettandfonline.com The results indicated that compounds without the glycine spacer generally exhibited better anticancer activity. tandfonline.comingentaconnect.com

Notably, compound 9b showed moderate activity against both A549 and MCF-7 cell lines. tandfonline.comingentaconnect.com An even more potent effect was observed with compound 9c , which contains a cyano group. tandfonline.com This compound displayed very good anticancer activity against the MCF-7 cell line, with an IC50 value significantly lower than that of the standard anticancer drug fluorouracil. tandfonline.comingentaconnect.com

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 9b | A549 (Lung) | 4.72 ± 0.72 |

| 9b | MCF-7 (Breast) | 4.39 ± 0.809 |

| 9c | MCF-7 (Breast) | 2.36 ± 0.34 |

| Fluorouracil (Standard) | MCF-7 (Breast) | 45.04 ± 1.02 |

An innovative strategy in drug design involves creating compounds that can act on multiple targets. This compound derivatives have been explored as dual-action agents, simultaneously exhibiting anticancer properties and inhibiting the enzyme Dipeptidyl peptidase-IV (DPP-IV). tandfonline.comingentaconnect.com DPP-IV inhibition is a recognized therapeutic approach for type 2 diabetes, and its role in cancer is also being investigated. tandfonline.commdpi.com

In a study designing benzisoxazole acetamide derivatives, compounds were screened for both DPP-IV inhibition and anticancer activity. tandfonline.com It was found that certain structural features influenced each activity differently. For instance, the inclusion of a glycine spacer in the acetamide side chain appeared to improve DPP-IV inhibitory activity but was detrimental to anticancer efficacy. tandfonline.commdpi.com Compounds 11a and 11c , which contained the glycine spacer, showed moderate DPP-IV inhibition. researchgate.nettandfonline.com Conversely, compounds 9a–d , lacking the spacer, demonstrated good anticancer activity. tandfonline.comingentaconnect.com This research highlights the potential to modulate the structure of this compound to balance these two distinct pharmacological activities. tandfonline.com

The antiproliferative activity of benzimidazole derivatives, a class of compounds structurally related to benzisoxazoles, has been linked to several mechanisms, including the induction of apoptosis and disruption of the cell cycle. mdpi.com For benzisoxazole derivatives, structure-activity relationship (SAR) studies reveal that substitutions on the heterocyclic ring system play a crucial role in their antiproliferative effects. researchgate.net For example, the nature and position of substituents on a phenyl ring attached to a linked 1,3,4-oxadiazole (B1194373) moiety can significantly modulate antiproliferative activities against various tumor cell lines. researchgate.net While the precise antiproliferative mechanisms for many this compound derivatives are still an area of active investigation, the induction of apoptosis is a commonly explored pathway for related heterocyclic compounds. mdpi.com

Metabolic Disorder Management

Beyond their anticancer potential, benzisoxazole derivatives show promise in addressing metabolic disorders, including diabetes and metabolic syndrome. researchgate.netresearchgate.net This therapeutic potential is largely linked to their ability to inhibit key enzymes and prevent detrimental biochemical processes associated with these conditions. researchgate.net

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for stimulating insulin (B600854) secretion. researchgate.netmdpi.com The inhibition of DPP-IV is a well-established strategy for treating type 2 diabetes. researchgate.netnih.gov Certain this compound derivatives have been specifically designed and synthesized as DPP-IV inhibitors. tandfonline.commdpi.com

As previously mentioned, the introduction of a glycine fragment into the acetamide side chain to act as a spacer was found to enhance DPP-IV inhibitory activity. mdpi.com Specifically, compounds 11a and 11c were identified as having moderate activity for DPP-IV inhibition, underscoring the potential of the 1,2-benzisoxazole scaffold in the development of new antidiabetic agents. researchgate.nettandfonline.com

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). nih.gov This process is a key molecular basis for the complications associated with diabetes. nih.gov Novel benzisoxazole derivatives have been shown to exhibit a range of bioactive properties, including anti-glycation activity. researchgate.netresearchgate.net The inhibition of protein glycation is a critical strategy for preventing these diabetic complications. nih.gov While specific studies focusing solely on the anti-glycation properties of this compound are emerging, the broader class of benzisoxazole analogs is recognized for this potential. nih.gov The structural features of related polyphenolic compounds, such as hydroxylation patterns, have been shown to be important for their anti-glycation activity, suggesting that similar modifications to the benzisoxazole structure could enhance this property. mdpi.com

Other Pharmacological Applications

The versatile scaffold of 1,2-benzisoxazole and its derivatives has prompted extensive research into a wide array of pharmacological activities. Beyond the more commonly studied areas, these compounds have shown significant potential in several other therapeutic and practical applications, including pain management, neurodegenerative disease intervention, agriculture, and the treatment of cardiovascular and gastrointestinal disorders. The following sections detail the research findings in these specific areas.

Analgesic Properties

Derivatives of the 1,2-benzisoxazole scaffold have been investigated for their potential as analgesic agents, targeting pain through various mechanisms. Molecules containing the substituted 1,2-benzisoxazole core often exhibit anti-inflammatory and analgesic activities. researchgate.net The acetamide moiety is a common feature in many compounds developed for pain relief. nih.govarchivepp.com

Research into closely related substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives has provided concrete evidence of their analgesic effects. ijpsr.com In one study, these compounds were evaluated in vivo using the acetic acid-induced writhing method in rats, a common test for chemical nociception. ijpsr.comresearchgate.net The results indicated a significant reduction in pain response. nih.govijpsr.com For instance, compound 8a (a 1,2-benzoxazolone derivative) produced a 45% inhibition in writhing, while compound 9c (a 3-chloro-1,2-benzoxazole derivative) showed a 54% inhibition at a 5 mg/kg dose. ijpsr.com These findings highlight the potential of the core benzisoxazole structure in the development of new analgesic drugs. ijpsr.com

Table 1: Analgesic Activity of 1,2-Benzoxazole Derivatives

| Compound ID | Compound Class | Analgesic Activity (% Inhibition) |

| 8a | 1,2-Benzoxazolone derivative | 45% |

| 9c | 3-Chloro-1,2-benzoxazole derivative | 54% |

Cholinesterase Inhibitory Activity

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are critical targets in the palliative treatment of Alzheimer's disease. A series of N-benzylpiperidine benzisoxazoles has been developed and identified as potent and selective inhibitors of AChE. In these derivatives, the benzisoxazole heterocycle serves as an effective bioisosteric replacement for a benzoyl group found in other inhibitor classes. nih.gov

In vitro assays demonstrated that these benzisoxazole derivatives displayed potent inhibition of AChE, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range (0.8-14 nM). nih.gov Certain derivatives showed exceptional selectivity for AChE over the related enzyme butyrylcholinesterase (BChE), a desirable trait for targeted therapy. nih.gov For example, the N-acetyl derivative 1g (IC50 = 3 nM) and the morpholino derivative 1j (IC50 = 0.8 nM) displayed a selectivity for AChE that was over 1000 times greater than for BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Benzisoxazole Derivatives

| Compound ID | Target Enzyme | IC50 Value | Selectivity (AChE vs. BChE) |

| 1g | AChE | 3 nM | >1000-fold |

| 1j | AChE | 0.8 nM | >1000-fold |

Herbicidal Applications

The this compound structure has been successfully leveraged in the development of agrochemicals, specifically herbicides. A number of derivatives have been synthesized and studied for their herbicidal activities in paddy fields.

Structure-activity relationship studies revealed that specific substitutions on the acetamide nitrogen are crucial for potent activity. Among a series of tested compounds, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide was identified as the most effective herbicide. This finding underscores the importance of the this compound core as a viable scaffold for creating new chemical agents for weed management in agriculture.

Table 3: Herbicidal Activity of this compound Derivatives

| Compound | Application | Efficacy |

| N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide | Paddy Field Herbicide | Most effective among tested compounds |

Cardiovascular Disease Management

The benzisoxazole class of compounds has demonstrated significant therapeutic potential in the management of various cardiovascular conditions. researchgate.net Research indicates that derivatives of this scaffold have been applied in preclinical models of myocardial infarction, hypertension, and hyperlipidemia. researchgate.net The mechanism of action for these effects can be varied, with some related heterocyclic compounds showing activity as β-adrenergic receptor blockers, which are crucial in treating cardiovascular pathologies. mdpi.com

Furthermore, other acetamide-containing molecules have been shown to exert cardioprotective effects through mechanisms such as the inhibition of L-type Ca2+ channels. nih.gov This suggests that the acetamide portion of the this compound structure could contribute to potential cardiovascular applications. While the broad class of benzisoxazoles shows promise, further research is needed to fully characterize the specific cardiovascular activities of this compound derivatives themselves.

Gastrointestinal Condition Treatment

Derivatives of the benzisoxazole scaffold have also been utilized in research targeting gastrointestinal conditions. researchgate.net Studies have noted their application in models of inflammatory diseases, irritable bowel syndrome (IBS), and peptic ulcers. researchgate.net The therapeutic potential in this area often relates to the modulation of specific receptors in the enteric nervous system. For example, derivatives of the closely related benzoxazole (B165842) scaffold have been developed as 5-HT3 receptor partial agonists for the treatment of diarrhea-predominant IBS.

Additionally, the acetamide functional group is a component of various compounds designed to treat gastrointestinal disorders. nih.gov The combination of the active benzisoxazole core with the acetamide side chain suggests that this compound derivatives represent a promising class of compounds for the potential development of novel treatments for a range of gastrointestinal ailments.

Mechanisms of Action of 1,2 Benzisoxazole 3 Acetamide Derivatives

Molecular Target Identification and Validation

The identification of specific molecular targets is a cornerstone in understanding the pharmacological effects of 1,2-benzisoxazole-3-acetamide derivatives. Research has pointed towards several key proteins and enzymes that are modulated by these compounds.

One of the identified targets is Dipeptidyl peptidase-IV (DPP-IV) , a serine protease involved in glucose metabolism. researchgate.net The inhibition of DPP-IV is a validated strategy for the management of type 2 diabetes. Certain this compound derivatives have been designed and synthesized as DPP-IV inhibitors. researchgate.net

Another significant molecular target for a class of related benzisoxazole derivatives is Acetylcholinesterase (AChE) . AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic approach for conditions such as Alzheimer's disease.

Furthermore, the anticancer activity of some 1,2-benzisoxazole (B1199462) derivatives suggests that they interact with molecular targets within cancer cells. Studies have shown that these compounds can induce apoptosis, indicating an interaction with the cellular machinery that governs programmed cell death. researchgate.netmdpi.com This suggests that proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins, could be potential molecular targets.

Enzyme Inhibition Profiles (e.g., DPP-IV)

The inhibitory activity of this compound derivatives against specific enzymes is a key aspect of their mechanism of action.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A study focused on this compound derivatives as dual agents for DPP-IV inhibition and anticancer activity revealed that certain synthesized compounds exhibited moderate activity against DPP-IV. researchgate.net For instance, compounds with a glycine (B1666218) spacer in their structure were evaluated for their in vitro DPP-IV inhibition.

| Compound | DPP-IV Inhibitory Activity | Reference |

|---|---|---|

| 11a | Moderate | researchgate.net |

| 11c | Moderate | researchgate.net |

| Other derivatives (9a-d, 11b, 11d-e) | Inactive at 25–200 µM | researchgate.net |

Acetylcholinesterase (AChE) Inhibition: While not strictly this compound derivatives, structurally related N-benzylpiperidine benzisoxazoles have been identified as potent and selective inhibitors of AChE. This highlights the potential of the benzisoxazole scaffold in designing enzyme inhibitors.

Ion Channel Modulation (e.g., Sodium Channels, T-type Calcium Channels)

Direct evidence for the modulation of sodium channels and T-type calcium channels by this compound derivatives is not extensively documented in the current scientific literature. However, the broader class of isoxazole (B147169) derivatives has been investigated for such activities. For example, a study on piperazinylalkylisoxazole derivatives identified several compounds with high inhibitory activity against T-type Ca2+ channels. One particular compound with trifluoromethyl substituents showed an IC50 value of 1.02 microM, which is comparable to the known T-type calcium channel blocker, mibefradil. This suggests that the isoxazole scaffold has the potential for ion channel modulation, and further investigation into this compound derivatives in this area may be warranted.

Receptor Interaction Studies (e.g., Serotonergic, Dopaminergic)

The interaction of 1,2-benzisoxazole derivatives with neurotransmitter receptors is a critical area of study, particularly for their application in neuropsychiatric disorders. The well-known antipsychotic drugs Risperidone (B510) and its active metabolite Paliperidone contain a 1,2-benzisoxazole moiety and exhibit a complex receptor binding profile. psychopharmacologyinstitute.comnih.govpatsnap.comdrugbank.comperserishcp.comnih.govjnjmedicalconnect.comresearchgate.netdrugbank.comnih.gov Their primary mechanism of action is thought to be a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. psychopharmacologyinstitute.comperserishcp.comjnjmedicalconnect.com

Risperidone has a high binding affinity for serotonergic 5-HT2A receptors and a slightly lower, yet significant, affinity for dopaminergic D2 receptors. drugbank.comnih.gov Paliperidone shares a similar receptor binding profile. nih.govresearchgate.net This dual receptor antagonism is believed to contribute to their therapeutic efficacy in treating the positive and negative symptoms of schizophrenia. patsnap.com The table below summarizes the receptor binding affinities (Ki, nM) for Risperidone and Paliperidone.

| Receptor | Risperidone Ki (nM) | Paliperidone Ki (nM) | Reference |

|---|---|---|---|

| Dopamine D2 | 3.13 - 5.9 | 5.9 | psychopharmacologyinstitute.comnih.govjnjmedicalconnect.com |

| Serotonin 5-HT2A | 0.16 - 0.54 | 0.29 | psychopharmacologyinstitute.comjnjmedicalconnect.com |

| Adrenergic α1 | 0.8 - 2.1 | 1.1 | jnjmedicalconnect.com |

| Adrenergic α2 | 1.1 - 7.3 | 1.1 | jnjmedicalconnect.com |

| Histamine H1 | 2.1 - 2.9 | 8.0 | jnjmedicalconnect.com |

Free Radical Scavenging Properties

While specific studies on the free radical scavenging properties of this compound are limited, the antioxidant potential of the broader acetamide (B32628) derivative class has been investigated. A study on new acetamide derivatives reported their in vitro antioxidant activity, which was assessed by their ability to scavenge the ABTS radical cation. nih.govresearchgate.netmdpi.com This suggests that the acetamide moiety may contribute to antioxidant effects.

Furthermore, other related heterocyclic compounds, such as benzoxazole (B165842) derivatives, have demonstrated antioxidant properties. mdpi.com Given these findings, it is plausible that this compound derivatives may also possess free radical scavenging capabilities, although direct experimental evidence is needed to confirm this.

Cellular Pathway Modulation

The anticancer activity of certain 1,2-benzisoxazole derivatives points to their ability to modulate cellular pathways, particularly those involved in cell survival and proliferation. A key mechanism identified is the induction of apoptosis, or programmed cell death.

Research has shown that novel estradiol-benzisoxazole hybrids can trigger apoptosis in cancer cells. researchgate.net Similarly, other studies on benzoxazole derivatives have demonstrated their ability to induce apoptosis. mdpi.comnih.gov This is often associated with the activation of caspases, a family of proteases that are central to the execution of apoptosis. For example, one potent benzoxazole derivative was found to significantly increase the level of caspase-3. nih.gov

Furthermore, the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, has been observed. Some benzoxazole derivatives have been shown to increase the levels of the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and ultimately, apoptosis. While these studies were not on this compound specifically, they highlight a likely mechanism of action for derivatives exhibiting anticancer effects.

Structure Activity Relationship Sar Studies of 1,2 Benzisoxazole 3 Acetamide

Influence of Benzisoxazole Ring Substitution on Biological Activity

The substitution pattern on the benzisoxazole ring of 1,2-benzisoxazole-3-acetamide derivatives has a significant impact on their biological activities, including anticonvulsant, antimicrobial, and antipsychotic properties.

Research has shown that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can enhance anticonvulsant activity. nih.govnih.gov However, this modification has also been associated with increased neurotoxicity. nih.govnih.gov In contrast, the introduction of a sulfamoyl group at the same position led to a decrease in anticonvulsant activity. nih.govnih.gov

For antimicrobial applications, the nature and position of substituents on the benzisoxazole ring are critical. A series of 3-substituted 1,2-benzisoxazole (B1199462) derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net The results indicated that specific substitution patterns are necessary to elicit a significant antimicrobial effect. researchgate.net

Furthermore, in the context of antipsychotic activity, modifications on the benzisoxazole ring have been explored to modulate receptor binding profiles. For instance, derivatives of 1-(1,2-benzisoxazol-3-yl)piperazine have been investigated as potential antipsychotic agents, with substitutions on the benzisoxazole moiety influencing their affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The following table summarizes the influence of various substituents on the benzisoxazole ring on the biological activity of 1,2-benzisoxazole derivatives.

| Position of Substitution | Substituent | Biological Activity | Effect | Reference(s) |

| 5 | Halogen | Anticonvulsant | Increased activity and neurotoxicity | nih.govnih.gov |

| 5 | Sulfamoyl | Anticonvulsant | Decreased activity | nih.govnih.gov |

| Various | Various | Antimicrobial | Activity is dependent on the substituent | researchgate.net |

| 3 | Piperazine derivatives | Antipsychotic | Influences receptor binding | nih.gov |

Impact of Acetamide (B32628) Side Chain Modifications on Potency and Selectivity

Modifications to the acetamide side chain of this compound derivatives have been shown to significantly affect their potency and selectivity for various biological targets. These modifications often involve the introduction of spacers or alterations to the amide bond itself.

One notable study investigated the effect of incorporating a glycine (B1666218) spacer into the acetamide side chain of benzisoxazole acetamide derivatives. researchgate.net The introduction of this glycine fragment was found to improve the inhibitory activity against dipeptidyl peptidase-IV (DPP-IV). researchgate.net Conversely, compounds lacking the glycine spacer exhibited better anticancer activity against A549 and MCF7 cell lines. researchgate.net This highlights how a seemingly minor modification to the side chain can dramatically shift the therapeutic application of the molecule.

The following table details the impact of a glycine spacer on the biological activity of this compound derivatives.

| Side Chain Modification | Biological Target | Effect on Activity | Reference(s) |

| With Glycine Spacer | DPP-IV | Improved inhibitory activity | researchgate.net |

| Without Glycine Spacer | Cancer Cells (A549, MCF7) | Good anticancer activity | researchgate.net |

Role of Substituents on N-Terminal and Alpha-Methylene Carbon

Substituents on the N-terminal of the acetamide side chain and the alpha-methylene carbon play a crucial role in determining the biological activity of this compound derivatives.

SAR studies have revealed that substitution at the N-terminal of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a heterocyclic ring is a key determinant for antiproliferative activity. e-journals.in Specifically, compounds bearing morpholino, pyrrolidin-1-yl, or 2,6-difluorophenyl methanone (B1245722) moieties at this position have demonstrated potent antiproliferative effects. e-journals.in

Furthermore, modifications at the alpha-methylene carbon of the acetamide side chain have been explored. Halogenation at this position can be achieved, leading to the formation of mono- and di-halo derivatives. e-journals.in Additionally, alkylation at the alpha-methylene carbon has been successfully performed. e-journals.in These modifications provide opportunities to fine-tune the electronic and steric properties of the molecule, which can influence its interaction with biological targets.

The following table summarizes the effects of substitutions at the N-terminal and alpha-methylene carbon.

| Position of Substitution | Substituent | Biological Activity | Effect | Reference(s) |

| N-terminal | Heterocyclic ring (morpholino, pyrrolidin-1-yl, 2,6-difluorophenyl methanone) | Antiproliferative | Potent activity | e-journals.in |

| Alpha-methylene carbon | Halogen (Br, Cl) | - | Allows for further derivatization | e-journals.in |

| Alpha-methylene carbon | Alkyl group | - | Allows for further derivatization | e-journals.in |

Stereochemical Considerations in SAR

While specific stereochemical studies on this compound are not extensively reported in the reviewed literature, the principles of stereochemistry are fundamental in drug design and action. The introduction of a chiral center, for instance by substitution at the alpha-methylene carbon of the acetamide side chain, would result in enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. Therefore, the stereoselective synthesis and evaluation of individual enantiomers would be a critical step in the development of any chiral this compound derivative to identify the more potent and safer isomer.

Computational Approaches to SAR Elucidation

Computational methods, particularly molecular docking, have been employed to elucidate the SAR of 1,2-benzisoxazole derivatives and guide the design of new compounds. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions.

In a study of 2-(benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives, molecular docking was used to investigate their anti-inflammatory activity by targeting COX-II and thromboxane. sphinxsai.com The docking scores indicated that these compounds are potential inhibitors of both enzymes, with some derivatives showing higher affinity for thromboxane. sphinxsai.com The interactions observed in the docking studies, such as hydrogen bonding with specific amino acid residues, help to explain the structure-activity relationships. sphinxsai.com

Similarly, molecular docking has been utilized to study the anticancer potential of benzoxazole (B165842) derivatives, a closely related heterocyclic system. nih.govrsc.orgwho.intresearchgate.net These studies have identified key interactions within the binding pockets of target proteins, such as VEGFR-2, which are crucial for their anticancer activity. nih.govrsc.org The insights gained from these computational studies can be extrapolated to guide the design of novel this compound derivatives with improved anticancer properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found in the reviewed literature, QSAR studies on related benzisoxazole and benzoxazole derivatives have been reported, demonstrating the utility of this approach.

For instance, a 3D-QSAR study was performed on a series of substituted benzisoxazoles to predict their antipsychotic activity against the dopamine D2 receptor. crpsonline.com The developed model showed good predictive ability and provided insights into the steric and electrostatic features that are important for activity. crpsonline.com

Preclinical Research and Drug Development of 1,2 Benzisoxazole 3 Acetamide Analogs

High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is a foundational step in modern drug discovery, allowing for the rapid assessment of large, diverse chemical libraries to identify initial "hits" that modulate a specific biological target. northwestern.edunih.gov In the context of 1,2-benzisoxazole-3-acetamide analogs, HTS campaigns are typically designed to find compounds that exhibit a desired biological activity, such as inhibiting a particular enzyme or killing cancer cells. These screens often utilize automated, miniaturized assays to test tens of thousands to millions of compounds efficiently. nih.govmdpi.com

While large-scale HTS of diverse libraries can identify novel benzisoxazole-based hits, a more targeted approach is often employed where smaller, focused libraries of rationally designed analogs are screened. researchgate.net For example, in the development of dual Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and anticancer agents, various this compound derivatives were synthesized and subsequently screened for their biological activity. researchgate.net This "direct-to-biology" approach combines chemical synthesis with biological screening to quickly generate structure-activity relationship (SAR) data. semanticscholar.org

The process typically involves:

Primary Screening: A large set of compounds is tested at a single, relatively high concentration to identify any compound showing activity above a predefined threshold. researchgate.net

Hit Confirmation: The initial hits are re-tested, often using the same assay conditions, to confirm their activity and eliminate false positives. researchgate.net

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. nih.gov

This triage workflow ensures that resources are focused on the most promising chemical matter for the subsequent stages of optimization. mdpi.com

Hit-to-Lead Optimization Strategies

Once a confirmed hit is identified through screening, the hit-to-lead (H2L) process begins. This stage involves iterative chemical modifications of the hit compound to improve its drug-like properties. The primary goals are to enhance potency and selectivity while establishing favorable metabolic and safety profiles. nih.gov

Potency is a critical attribute of a drug candidate, and a key focus of the H2L phase is to increase the compound's activity against its biological target, which is reflected by a lower IC50 or Ki value. nih.gov For this compound analogs, this is achieved through systematic Structure-Activity Relationship (SAR) studies. researchgate.netmdpi.com

For instance, in a series of analogs designed as DPP-IV inhibitors, modifications to the acetamide (B32628) side chain and substitutions on the benzisoxazole ring were explored. It was found that incorporating a glycine (B1666218) spacer and specific aromatic moieties significantly influenced inhibitory activity. researchgate.net Similarly, studies on other acetamide-containing scaffolds have shown that the nature and position of substituents on aromatic rings can dramatically alter potency. mdpi.com For example, the addition of electron-withdrawing or electron-donating groups can change the electronic properties of the molecule, affecting how it binds to its target. researchgate.net

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Compound 9c | Benzisoxazole-acetamide with cyano group | 2.36 ± 0.34 |

| Fluorouracil (Control) | Standard Chemotherapy Agent | 45.04 ± 1.02 |

Data derived from a study on dual DPP-IV and anticancer agents, illustrating how specific modifications (e.g., addition of a cyano group) can lead to high potency. researchgate.net

Selectivity is crucial for minimizing off-target effects and reducing the potential for toxicity. nih.gov Optimization strategies aim to increase a compound's affinity for the intended target while decreasing its affinity for other related targets. For anticancer agents, this often involves demonstrating selectivity for cancer cells over normal, healthy cells.

A common strategy is to perform counter-screening assays. For example, in a cell-based HTS for FLT3 inhibitors, a library was screened against both a normal cell line (BaF3) and an isogenic leukemic cell line (BaF3/ITD) to identify compounds that were selectively cytotoxic to the cancer cells. nih.gov This same principle is applied to this compound analogs, where compounds are tested against both tumor cell lines (e.g., MCF7, A549) and non-cancerous cell lines (e.g., mouse macrophage RAW 264.7) to determine a selectivity index (SI). nih.gov A high SI indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Compound 11b (Benzimidazole Analog) | 13.4 | 0.10 | 134 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

This table, based on data for benzimidazole (B57391) analogs, illustrates the concept of selectivity. A high SI value indicates preferential inhibition of the target (COX-2) over the off-target (COX-1). rsc.org

A drug candidate must have an acceptable pharmacokinetic profile, and a key determinant of this is its metabolic stability. srce.hr Compounds that are metabolized too quickly have a short half-life and may not maintain therapeutic concentrations in the body. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted early in the H2L phase to assess this property. wuxiapptec.comvectorb2b.com

The most common assay uses human liver microsomes (HLM), which contain the cytochrome P450 (CYP) enzymes responsible for the majority of Phase I drug metabolism. enamine.net In this assay, the test compound is incubated with HLM and cofactors (e.g., NADPH) at 37°C. enamine.netnih.gov Samples are taken at various time points, and the disappearance of the parent compound is measured by LC-MS/MS. enamine.net From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. srce.hrspringernature.com

| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |

|---|---|---|---|

| Compound X | >60 | <11.5 | Low Clearance |

| Compound Y | 45 | 25.7 | Intermediate Clearance |

| Compound Z | 15 | 77.0 | High Clearance |

This table illustrates typical outputs from an HLM assay. Compounds with a longer half-life and lower clearance are generally preferred. srce.hr

Research on 6-fluorobenzo[d]isoxazole (B7960271) derivatives has shown that structural modifications can significantly improve metabolic stability when compared to parent sulfonamide compounds. researchgate.net

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development. nih.govwjpsronline.com Preclinical safety evaluation begins with in vitro assays to identify potential liabilities. researchgate.net A primary concern is cytotoxicity against healthy human cells. Compounds are often tested for their effect on the viability of cell lines such as HepG2 (a human liver cell line) to assess potential hepatotoxicity. mdpi.com

For 1,2-benzisoxazole (B1199462) analogs, toxicity studies have been conducted against mouse macrophage (RAW 264.7) cell lines to analyze the selectivity profile. nih.gov A favorable safety profile is indicated when a compound shows high potency against its intended target (e.g., a cancer cell) but low toxicity toward non-target, healthy cells. nih.gov This initial in vitro assessment helps to identify and mitigate potential toxic effects before advancing a compound to more complex in vivo studies. nih.govpacificbiolabs.com

In Vitro Pharmacological Evaluation

In vitro pharmacological evaluation involves a suite of assays designed to characterize the biological activity of the optimized lead compounds in a controlled, non-living system. These studies confirm the mechanism of action and provide detailed information on potency and selectivity. researchgate.net

For this compound analogs, this evaluation includes:

Enzyme Inhibition Assays: If the target is an enzyme, its inhibition is measured directly. For example, analogs targeting DPP-IV are evaluated using in vitro DPP-IV inhibition assays to determine their IC50 values. researchgate.net

Cell-Based Assays: The effect of the compounds on cellular functions is assessed. For anticancer analogs, this includes cell proliferation assays (e.g., MTT assay) on a panel of human cancer cell lines (like MCF7 and A549) to measure cytotoxicity. researchgate.net

Antimicrobial Assays: For analogs with potential antibacterial activity, their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov

Receptor Binding Assays: If the target is a receptor, assays are performed to measure the compound's binding affinity (Ki).

These in vitro studies are essential for building a comprehensive pharmacological profile of a lead compound and provide the necessary data to support a decision to move forward into preclinical in vivo studies. vectorb2b.com

Receptor Binding Assays

Receptor binding assays are a fundamental tool in early-stage drug discovery, providing insights into the affinity of a compound for a specific biological target. While direct receptor binding data for this compound analogs are not extensively reported in the public domain, the methodologies used for structurally related heterocyclic compounds offer a clear indication of the approaches taken.

For instance, studies on N,N-substituted pyrazolopyrimidine acetamide derivatives, which share the acetamide moiety, have utilized in vitro affinity studies to determine their binding to the 18kDa translocator protein (TSPO). mdpi.com These assays typically involve radioligand displacement, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. In the case of the pyrazolopyrimidine acetamides, this approach identified compounds with picomolar to nanomolar affinity for TSPO. mdpi.com

Similarly, research on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides has employed radioligand binding assays to evaluate their affinity for serotonin (B10506) (5-HT4) and dopamine (B1211576) (D2) receptors. researchgate.net This highlights the versatility of receptor binding assays in screening compounds against a panel of receptors to determine both primary target affinity and potential off-target interactions. For this compound analogs, such assays would be crucial in identifying their molecular targets and guiding structure-activity relationship (SAR) studies.

Interactive Data Table: Representative Receptor Binding Affinities of Related Heterocyclic Compounds

| Compound Class | Target Receptor | Key Findings |

|---|---|---|

| N,N-substituted pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | Displayed picomolar to nanomolar binding affinity, with Ki values ranging from 0.06 to 25.37 nM. mdpi.com |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 Receptor | Showed moderate to high affinity with Ki values in the range of 6.7-75.4 nM. researchgate.net |

| Quinolyltriazole derivatives | Benzodiazepine Receptors | Demonstrated potent displacement of [3H]diazepam from bovine brain membranes. nih.gov |

Enzyme Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For this compound analogs, enzyme assays have been instrumental in identifying potential therapeutic applications.

A notable example is the investigation of this compound derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net In vitro screening of a series of these compounds revealed that the introduction of a glycine spacer in the acetamide side chain influenced their DPP-IV inhibitory activity. While some derivatives showed moderate activity, others were inactive at the tested concentrations, underscoring the importance of structural modifications in modulating enzyme inhibition. researchgate.net

Furthermore, related acetamide-sulfonamide conjugates have been evaluated for their ability to inhibit urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. semanticscholar.org These studies often determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kinetic studies, such as Lineweaver-Burk plots, are also employed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). semanticscholar.org For instance, certain ibuprofen-conjugated sulfathiazole (B1682510) derivatives demonstrated competitive inhibition of urease with an IC50 value of 9.95 µM. semanticscholar.org

In a similar vein, quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov These findings highlight the potential of the acetamide scaffold, in combination with various heterocyclic systems, to target a diverse range of enzymes with therapeutic relevance.

Cell-Based Assays (e.g., Cytotoxicity, Functional Assays)

Cell-based assays are a critical step in preclinical research, providing a more complex biological context than isolated enzyme or receptor assays. These assays can assess a compound's effect on cell viability (cytotoxicity) and various cellular functions.

For this compound derivatives, cytotoxicity has been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In one study, a compound with a cyano group substitution demonstrated significant anticancer activity against the MCF7 breast cancer cell line, with an IC50 value of 2.36 µM. researchgate.net This was considerably more potent than the standard chemotherapeutic agent, fluorouracil. researchgate.net

In a more detailed investigation, estradiol-benzisoxazole hybrids were synthesized and evaluated for their antiproliferative activities on a panel of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and prostate (PC3, DU-145) cancer cells, as well as non-cancerous lung fibroblast cells (MRC-5) to assess cancer selectivity. nih.gov Beyond determining IC50 values, the study also explored the mechanism of cell death. Quantitative real-time PCR was used to measure the expression of pro-apoptotic genes such as BAX, Caspase-3, p21, and p53, revealing that these compounds induce apoptosis in cancer cells. nih.gov

Functional assays can also be employed to assess other cellular processes. For instance, in the context of neurological disorders, cell-based assays could be used to measure changes in neurotransmitter release, ion channel function, or neurite outgrowth in the presence of this compound analogs.

Interactive Data Table: Cytotoxicity of this compound Analogs and Related Compounds

| Compound | Cell Line | Assay | Key Finding (IC50) |

|---|---|---|---|

| This compound with cyano group | MCF7 (Breast Cancer) | MTT | 2.36 ± 0.34 µM researchgate.net |

| This compound derivative | A549 (Lung Cancer) | MTT | 4.72 ± 0.72 µM researchgate.net |

| Estradiol-benzisoxazole hybrid (4c) | DU-145 (Prostate Cancer) | Cytotoxicity | ~1 µM nih.gov |

| Estradiol-benzisoxazole hybrid (4c) | HeLa (Cervical Cancer) | Cytotoxicity | ~1 µM nih.gov |

| Estradiol-benzisoxazole hybrid (4c) | MCF-7 (Breast Cancer) | Cytotoxicity | ~1 µM nih.gov |

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, the evaluation of this compound analogs progresses to in vivo studies in animal models. These studies are essential for understanding how the compounds behave in a whole organism, providing data on their efficacy, and observing their physiological effects.

Efficacy Studies in Disease Models

Efficacy studies aim to determine whether a compound has the desired therapeutic effect in an animal model of a specific disease. A significant example for the 1,2-benzisoxazole class is the evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives for their anticonvulsant activity in mice. nih.gov In these studies, the ability of the compounds to protect against seizures induced by methods such as electroshock is assessed. The effective dose (ED50), which is the dose that produces the desired effect in 50% of the animal population, is a key parameter determined in these studies. nih.gov

In a different therapeutic area, benzimidazole derivatives, which are structurally related to the benzisoxazole scaffold, have been tested for their in vivo trypanocidal activity in a murine model of acute Chagas' disease. nih.gov The efficacy of these compounds was evaluated by measuring the reduction in parasitemia in treated mice compared to untreated controls. nih.gov Such studies are crucial for demonstrating proof-of-concept for a compound's therapeutic potential in a specific disease context.

The choice of animal model is critical and depends on the disease being studied. For example, for anticancer studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the effect of a compound on tumor growth.

Behavioral Studies

Behavioral studies in animal models are particularly relevant for compounds targeting the central nervous system (CNS). These studies can reveal a compound's effects on motor function, cognition, anxiety, and other behavioral domains.

In the study of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, in addition to anticonvulsant efficacy, their neurotoxicity was also assessed. nih.gov This involved observing the animals for signs of motor impairment, such as effects on postural balance. The neurotoxic dose (NTD50), the dose at which 50% of the animals show signs of neurotoxicity, was determined. nih.gov The ratio of the NTD50 to the ED50 provides a therapeutic index, which is a measure of the compound's safety margin.

More sophisticated behavioral paradigms can be employed depending on the intended therapeutic application. For example, for potential anxiolytics, models such as the elevated plus-maze or the open field test can be used. For cognitive enhancers, models like the Morris water maze or the novel object recognition test are often utilized. These studies provide a more comprehensive understanding of a compound's pharmacological profile and its potential for CNS-related side effects.

Lead Compound Selection and Candidate Prioritization

The culmination of preclinical research is the selection of a lead compound and the prioritization of a clinical candidate. This decision is based on a comprehensive evaluation of all the data gathered from in vitro and in vivo studies.